molecular formula C18H26N4O2S B159542 N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide CAS No. 126826-74-2

N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide

Cat. No.: B159542
CAS No.: 126826-74-2
M. Wt: 362.5 g/mol
InChI Key: QVJQJSQQEFQJHG-UHFFFAOYSA-N
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Description

N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes two pyrrolidinylidene groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylidene intermediates, which are then coupled with the benzenesulfonamide core under controlled conditions. Common reagents used in these reactions include ethylamine, pyrrolidine, and benzenesulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.

Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
  • Methanamine, 1-(1-ethyl-2-pyrrolidinylidene)-

Comparison: Compared to similar compounds, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is unique due to its dual pyrrolidinylidene groups and benzenesulfonamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

126826-74-2

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18-

InChI Key

QVJQJSQQEFQJHG-UHFFFAOYSA-N

SMILES

CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC

Isomeric SMILES

CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC

Canonical SMILES

CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC

Synonyms

(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide

Origin of Product

United States

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